molecular formula C12H15FN2O B2522968 1-(4-Fluorobenzoyl)-2-methylpiperazine CAS No. 1240577-12-1

1-(4-Fluorobenzoyl)-2-methylpiperazine

Cat. No.: B2522968
CAS No.: 1240577-12-1
M. Wt: 222.263
InChI Key: WQMDHYSVKCHKEW-UHFFFAOYSA-N
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Description

1-(4-Fluorobenzoyl)-2-methylpiperazine is an organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a fluorobenzoyl group attached to a piperazine ring, which is further substituted with a methyl group. The unique structural features of this compound make it an interesting subject for various scientific studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Fluorobenzoyl)-2-methylpiperazine typically involves the reaction of 4-fluorobenzoyl chloride with 2-methylpiperazine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane or acetonitrile at room temperature .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction completion. The product is then purified using techniques such as crystallization or chromatography to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

1-(4-Fluorobenzoyl)-2-methylpiperazine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

    Substitution: Products depend on the nucleophile used.

    Oxidation: Products include N-oxides or other oxidized derivatives.

    Reduction: Products include reduced forms of the piperazine ring.

Scientific Research Applications

Chemistry

1-(4-Fluorobenzoyl)-2-methylpiperazine serves as a building block in the synthesis of more complex molecules. Its unique structure allows it to be utilized in the development of novel compounds with specific properties.

Biology

The compound is studied for its potential interactions with various biological targets, including enzymes and receptors. Its mechanism of action involves:

  • Hydrophobic Interactions : The fluorobenzoyl group interacts with hydrophobic pockets in proteins.
  • Hydrogen Bonding : The piperazine ring can form hydrogen bonds with amino acid residues, modulating enzyme or receptor activity.

Medicine

In medicinal chemistry, this compound is investigated for:

  • Neuropharmacological Effects : Potential impacts on neurotransmitter systems related to mood disorders.
  • Anti-Cancer Properties : Preliminary studies suggest it may inhibit cancer cell proliferation through modulation of signaling pathways involved in apoptosis.
  • Anti-Inflammatory Activity : Similar compounds have shown promise in reducing inflammation, indicating potential therapeutic applications.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

  • Neuropharmacological Effects : Investigated for its influence on serotonin and dopamine systems.
  • Anti-Cancer Effects : Studies have shown that it may affect pathways involved in cancer cell growth and survival.
  • Anti-Inflammatory Properties : Potential to modulate inflammatory responses, similar to other piperazine derivatives.

Case Studies

  • Neuropharmacology Research :
    • A study explored the effects of this compound on serotonin receptors, indicating potential antidepressant properties through modulation of serotonin levels.
  • Cancer Research :
    • Preliminary findings suggest that this compound may inhibit the growth of specific cancer cell lines (e.g., A549 lung cancer cells), demonstrating IC50 values indicating significant cytotoxicity.
  • Inflammation Studies :
    • In vitro assays showed that compounds with similar structures reduced pro-inflammatory cytokine production, suggesting therapeutic potential in treating inflammatory diseases .

Mechanism of Action

The mechanism of action of 1-(4-Fluorobenzoyl)-2-methylpiperazine involves its interaction with specific molecular targets. The fluorobenzoyl group can interact with hydrophobic pockets in proteins, while the piperazine ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    1-(4-Fluorobenzoyl)piperazine: Lacks the methyl group on the piperazine ring.

    1-(4-Chlorobenzoyl)-2-methylpiperazine: Contains a chlorine atom instead of fluorine.

    1-(4-Methylbenzoyl)-2-methylpiperazine: Contains a methyl group instead of fluorine.

Uniqueness

1-(4-Fluorobenzoyl)-2-methylpiperazine is unique due to the presence of both the fluorobenzoyl group and the methyl substitution on the piperazine ring. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Biological Activity

1-(4-Fluorobenzoyl)-2-methylpiperazine is a compound of interest in medicinal chemistry due to its potential biological activities and interactions with various molecular targets. The following sections will provide a detailed overview of its biological activity, including mechanisms of action, research findings, and applications in pharmacology.

Chemical Structure and Properties

This compound has a molecular formula of C13H14FN2OC_{13}H_{14}FN_2O and a molecular weight of 302.32 g/mol. Its structure features a piperazine ring substituted with a 4-fluorobenzoyl group and a methyl group at the second position, which enhances its binding affinity to biological targets due to the presence of fluorine atoms.

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes. The fluorobenzoyl group can engage with hydrophobic pockets in proteins, while the piperazine ring can form hydrogen bonds with amino acid residues. This dual interaction mechanism is crucial for modulating the activity of various enzymes or receptors, leading to diverse biological effects.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Neuropharmacological Effects : The compound is being studied for its potential effects on neurotransmitter systems, particularly in relation to mood disorders.
  • Anti-cancer Properties : Preliminary studies suggest that it may have anti-cancer effects, possibly through the modulation of signaling pathways involved in cell proliferation and apoptosis.
  • Anti-inflammatory Activity : Compounds with similar piperazine moieties have shown promise in reducing inflammation, indicating that this compound may also possess this activity .

Research Findings and Case Studies

A review of recent literature highlights various studies focusing on the biological activity of this compound:

  • Binding Studies : Interaction studies have shown that this compound can effectively bind to specific receptors involved in neurotransmission, enhancing its potential as a therapeutic agent.
  • Synthesis and Derivatives : Research has explored the synthesis of derivatives based on this compound, revealing variations in biological activity that could lead to the development of more targeted therapies .
  • Comparative Studies : A comparative analysis with other piperazine derivatives has been conducted, demonstrating that structural modifications can significantly influence biological outcomes. For instance, derivatives containing different halogen substitutions exhibited varying affinities for dopamine receptors, which are critical in treating psychiatric disorders .

Data Table: Comparative Biological Activity

Compound NameKey FeaturesBiological Activity
This compoundPiperazine ring with fluorobenzoyl groupNeuropharmacological, anti-cancer
1-(4-Chlorobenzoyl)-2-methylpiperazineChlorine substitutionAnti-inflammatory
2-MethylpiperazineBasic piperazine structurePrecursor in various synthetic pathways

Properties

IUPAC Name

(4-fluorophenyl)-(2-methylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15FN2O/c1-9-8-14-6-7-15(9)12(16)10-2-4-11(13)5-3-10/h2-5,9,14H,6-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQMDHYSVKCHKEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNCCN1C(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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